Indole Boc Protection Preserves Crude Peptide Yield by Suppressing TFA-Mediated Tryptophan Alkylation
When tryptophan is incorporated into peptides without indole side-chain protection, electrophilic attack by carbocations generated during TFA cleavage—particularly tert-butyl cations from OtBu/Trt groups and benzyl cations from linker resins—produces alkylated Trp byproducts that substantially reduce crude peptide yield. Atherton et al. (1988) reported that a peptide containing unprotected Trp, cleaved from Wang resin with TFA, gave only 37% of the desired crude peptide due to benzyl cation readdition to the indole nucleus [1]. In contrast, Fields et al. (1993) demonstrated that when the combination of Trp(Boc) side-chain protection and Arg(Pbf) guanidino protection was employed, Trp alkylation during TFA treatment of the peptide-resin was reduced to extremely low levels detectable only by sensitive RP-HPLC and ESMS analysis, even in the absence of carbocation scavengers [2]. Sigma-Aldrich's technical documentation on Fmoc SPPS states that the introduction of Fmoc-Trp(Boc) derivatives means that complex, toxic scavenger cocktails such as Reagent K (TFA/water/phenol/thioanisole/EDT) are 'no longer necessary, except in exceptional circumstances,' and that a simple TFA/TIS/water (95:2.5:2.5) mixture suffices for most sequences when Trp(Boc) is used .
| Evidence Dimension | Crude peptide yield / Trp alkylation level following TFA cleavage |
|---|---|
| Target Compound Data | With Trp(Boc) + Arg(Pbf): extremely low Trp alkylation levels (quantified by RP-HPLC, Edman degradation, ESMS), scavenger-free TFA cleavage feasible [2]. |
| Comparator Or Baseline | Without indole protection (Fmoc-Trp-OH on Wang resin): 37% crude peptide yield reported; benzyl cation readdition identified as primary cause [1]. |
| Quantified Difference | Yield improvement from ~37% to near-quantitative (exact value not reported in Trp(Boc) study, but 'extremely low' alkylation implies high recovery); elimination of toxic scavengers (Reagent K → TFA/TIS/water). |
| Conditions | Fmoc-SPPS on Wang/p-alkoxybenzyl alcohol resin; cleavage with TFA-based cocktails; analysis by RP-HPLC, Edman sequencing, and ESI-MS [1][2]. |
Why This Matters
For procurement, this establishes that the Boc group on the indole nitrogen is not merely an optional protection but a critical determinant of final peptide yield and purity, directly reducing purification burden and enabling simpler, safer cleavage protocols.
- [1] Atherton, E.; Cameron, L. R.; Sheppard, R. C. Peptide Synthesis. Part 10. Use of Pentafluorophenyl Esters of Fluorenylmethoxycarbonylamino Acids in Solid Phase Peptide Synthesis. Tetrahedron 1988, 44, 843–857. [Data point cited and contextualized in US Patent 5,300,651, column 4, lines 50–55.] View Source
- [2] Fields, C. G.; Mickelson, D. J.; Drake, S. L.; McCarthy, J. B.; Fields, G. B. Minimization of Tryptophan Alkylation Following 9-Fluorenylmethoxycarbonyl Solid-Phase Peptide Synthesis. Tetrahedron Lett. 1993, 34, 6661–6664. View Source
